4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide
Overview
Description
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide is a compound that features a morpholine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and to improve the overall efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, altering their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: This compound also contains an imidazole ring and is used in similar applications.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Another imidazole-containing compound with potential biological activities.
Uniqueness
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with an imidazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.BrH/c1-7-5-12(6-8(2)13-7)9-10-3-4-11-9;/h7-8H,3-6H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADZJDJRDXISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NCCN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383997 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218930-08-6 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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